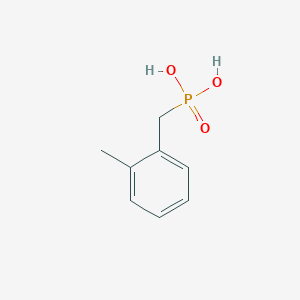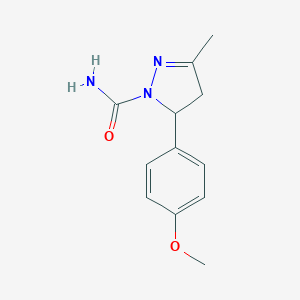
3-(4-Methoxyphenyl)-5-methyl-3,4-dihydropyrazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-5-methyl-3,4-dihydropyrazole-2-carboxamide, also known as MPDC, is a synthetic compound that has been studied for its potential applications in scientific research. MPDC belongs to the class of pyrazole derivatives, which have been found to have various biological activities.
Mechanism Of Action
The mechanism of action of 3-(4-Methoxyphenyl)-5-methyl-3,4-dihydropyrazole-2-carboxamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators. 3-(4-Methoxyphenyl)-5-methyl-3,4-dihydropyrazole-2-carboxamide has also been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin.
Biochemical And Physiological Effects
3-(4-Methoxyphenyl)-5-methyl-3,4-dihydropyrazole-2-carboxamide has been found to have various biochemical and physiological effects, including the inhibition of lipid peroxidation and the reduction of oxidative stress. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Advantages And Limitations For Lab Experiments
One of the advantages of 3-(4-Methoxyphenyl)-5-methyl-3,4-dihydropyrazole-2-carboxamide is its ability to inhibit inflammation and oxidative stress, which are involved in the pathogenesis of various diseases. However, one of the limitations of 3-(4-Methoxyphenyl)-5-methyl-3,4-dihydropyrazole-2-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of 3-(4-Methoxyphenyl)-5-methyl-3,4-dihydropyrazole-2-carboxamide. One potential application is its use as a lead compound for the development of new drugs for the treatment of inflammatory and oxidative stress-related diseases. Another direction is the study of the molecular mechanisms underlying the biological activities of 3-(4-Methoxyphenyl)-5-methyl-3,4-dihydropyrazole-2-carboxamide, which could lead to the development of more potent and selective analogs. Additionally, the potential use of 3-(4-Methoxyphenyl)-5-methyl-3,4-dihydropyrazole-2-carboxamide as a neuroprotective agent for the treatment of neurodegenerative diseases warrants further investigation.
Synthesis Methods
The synthesis of 3-(4-Methoxyphenyl)-5-methyl-3,4-dihydropyrazole-2-carboxamide involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate in the presence of acetic anhydride and catalytic amounts of p-toluenesulfonic acid. The resulting product is then treated with methyl isocyanate to obtain 3-(4-Methoxyphenyl)-5-methyl-3,4-dihydropyrazole-2-carboxamide in high yield.
Scientific Research Applications
3-(4-Methoxyphenyl)-5-methyl-3,4-dihydropyrazole-2-carboxamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. Studies have shown that 3-(4-Methoxyphenyl)-5-methyl-3,4-dihydropyrazole-2-carboxamide exhibits antioxidant, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs.
properties
CAS RN |
17014-33-4 |
|---|---|
Product Name |
3-(4-Methoxyphenyl)-5-methyl-3,4-dihydropyrazole-2-carboxamide |
Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-methyl-3,4-dihydropyrazole-2-carboxamide |
InChI |
InChI=1S/C12H15N3O2/c1-8-7-11(15(14-8)12(13)16)9-3-5-10(17-2)6-4-9/h3-6,11H,7H2,1-2H3,(H2,13,16) |
InChI Key |
AWAJYAWAONICJE-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)C2=CC=C(C=C2)OC)C(=O)N |
Canonical SMILES |
CC1=NN(C(C1)C2=CC=C(C=C2)OC)C(=O)N |
synonyms |
5-(p-Methoxyphenyl)-3-methyl-2-pyrazoline-1-carboxamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Phosphonooxy)methyl]ethane-1,2-diyl distearate](/img/structure/B101644.png)
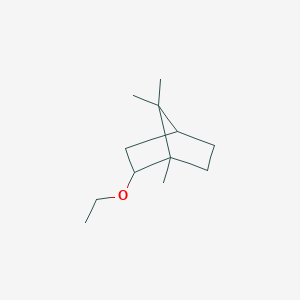
![2,7-Dibromo-1,6-methano[10]annulene](/img/structure/B101648.png)
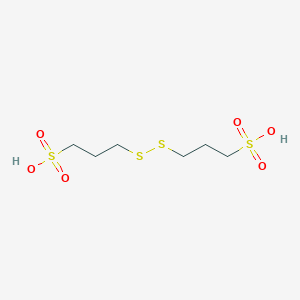
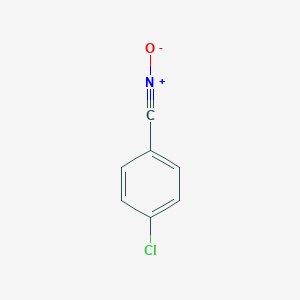
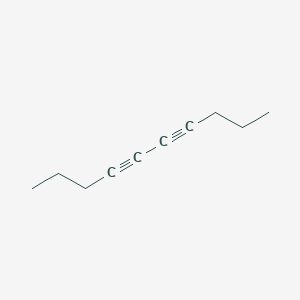
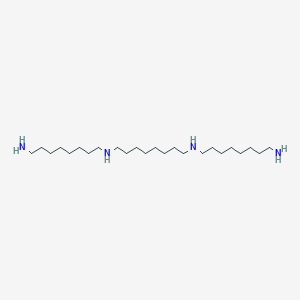
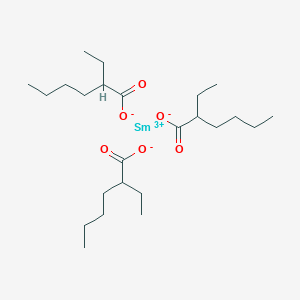
![[4-Amino-2-fluoro-5-(4-fluorophenoxy)phenyl] thiocyanate](/img/structure/B101656.png)
![Ethyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate](/img/structure/B101659.png)
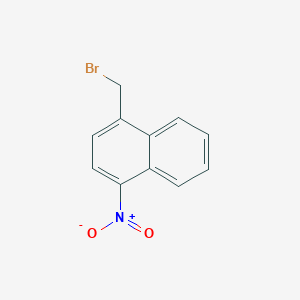
![1,2,3,3a,4,5-Hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B101667.png)
![N-[1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide](/img/structure/B101669.png)
